molecular formula C6H8N2OS2 B14401946 2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide CAS No. 87740-54-3

2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide

Cat. No.: B14401946
CAS No.: 87740-54-3
M. Wt: 188.3 g/mol
InChI Key: SUDFVVQSNJWJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is an organic compound with a complex structure that includes cyano, methyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of ethyl cyanoacetate with methylamine in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified by recrystallization from toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-methyl-3-(methylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the sulfanyl groups can participate in redox reactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-methylacetamide: Similar structure but lacks the sulfanyl groups.

    2-Cyano-N-methyl-3,3-bis(methylthio)acrylamide: Contains additional methylthio groups.

Properties

CAS No.

87740-54-3

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

2-cyano-N-methyl-3-methylsulfanyl-3-sulfanylprop-2-enamide

InChI

InChI=1S/C6H8N2OS2/c1-8-5(9)4(3-7)6(10)11-2/h10H,1-2H3,(H,8,9)

InChI Key

SUDFVVQSNJWJEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=C(S)SC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.